Tris(4-iodophenyl)amine

Thermal Stability Material Processing Sublimation Purity

Choose Tris(4-iodophenyl)amine (CAS 4181-20-8) for its uniquely weak C–I bonds that accelerate oxidative addition in Sonogashira polycondensation, delivering high-molecular-weight hyperbranched polymers under mild conditions. The three para-iodophenyl rings provide a rigid, C₃-symmetric triarylamine core with a deep HOMO (–6.06 eV), ideal for hole-transport layers in perovskite solar cells and phosphorescent OLEDs. Its heavy iodine atoms enhance spin-orbit coupling for efficient triplet harvesting in emitters and scintillators. For porous covalent organic frameworks (COFs) or macrocycle-in-macrocycle superstructures, this iodo monomer offers reactivity grades that bromo or chloro analogs cannot match—ensuring reproducible yields and device-grade material performance.

Molecular Formula C18H12I3N
Molecular Weight 623 g/mol
CAS No. 4181-20-8
Cat. No. B1352930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-iodophenyl)amine
CAS4181-20-8
Molecular FormulaC18H12I3N
Molecular Weight623 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)I
InChIInChI=1S/C18H12I3N/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
InChIKeyAQGZDWJFOYXGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(4-iodophenyl)amine (CAS 4181-20-8) – A High-Molecular-Weight Triarylamine Core for Cross-Coupling and Optoelectronic Material Synthesis


Tris(4-iodophenyl)amine (CAS 4181-20-8) is a C₃-symmetric triarylamine derivative consisting of a central nitrogen atom bonded to three para-iodophenyl rings. It belongs to the class of hole-transporting triarylamines and is widely employed as a building block in the synthesis of conjugated polymers, porous organic frameworks, and star-shaped optoelectronic molecules [1]. Its three iodine substituents serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated architectures .

Why Tris(4-iodophenyl)amine (4181-20-8) Cannot Be Replaced by Generic Triarylamines or Lighter Halogen Analogs in Precision Synthesis


Although triarylamines such as triphenylamine and tris(4-bromophenyl)amine share a common nitrogen-centered core, Tris(4-iodophenyl)amine offers distinct physicochemical and reactivity advantages. Its significantly higher molecular weight, elevated melting point, and the presence of three heavy iodine atoms impart unique properties including enhanced thermal stability, increased polarizability, and superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond compared to C–Br or C–Cl . These differences directly impact the reproducibility, yield, and performance of advanced materials synthesized from this precursor, making generic substitution untenable .

Quantitative Differentiation of Tris(4-iodophenyl)amine (4181-20-8) Against Closest Analogs


Melting Point and Thermal Stability: Tris(4-iodophenyl)amine vs. Tris(4-bromophenyl)amine

Tris(4-iodophenyl)amine exhibits a substantially higher melting point than its brominated analog, indicating superior thermal stability and reduced volatility during high-temperature processing. This is a critical factor for vacuum-deposited thin-film fabrication where precursor sublimation and thermal degradation must be minimized .

Thermal Stability Material Processing Sublimation Purity

Molecular Weight and Heavy-Atom Effect: Tris(4-iodophenyl)amine vs. Tris(4-bromophenyl)amine

The presence of three iodine atoms (atomic weight 126.9) in Tris(4-iodophenyl)amine, compared to three bromine atoms (atomic weight 79.9) in the brominated analog, results in a significantly higher molecular weight. This mass difference not only impacts physical properties but also enhances spin-orbit coupling, a phenomenon known as the 'heavy-atom effect,' which is crucial for applications requiring efficient intersystem crossing (e.g., phosphorescent dopants or scintillators) [1][2].

Spin-Orbit Coupling Phosphorescence Radioluminescence X-ray Contrast

Cross-Coupling Reactivity: C–I vs. C–Br Bond Strength

The C–I bond (bond dissociation energy ~53 kcal/mol) is significantly weaker than the C–Br bond (~69 kcal/mol), making Tris(4-iodophenyl)amine a more reactive substrate for oxidative addition in Pd(0)-catalyzed cross-coupling reactions. This enables milder reaction conditions, higher yields, and the ability to couple with less reactive partners, such as sterically hindered or electron-deficient alkynes/boronic acids [1]. In a comparative Sonogashira coupling study, Tris(4-iodophenyl)amine was used as the B₃-type monomer to construct hyperbranched poly(arylene ethynylene)s (HB-PAEs) with high efficiency, a process that would be less efficient with the brominated analog due to slower oxidative addition kinetics [2].

Sonogashira Coupling Suzuki Coupling Palladium Catalysis Reaction Yield

Electronic Structure: Calculated HOMO-LUMO Gap and Ionization Potential

Density functional theory (DFT) calculations provide a quantitative description of the electronic structure of Tris(4-iodophenyl)amine, which is essential for predicting its behavior as a hole-transport material. The calculated HOMO energy of -6.06 eV and LUMO energy of -1.91 eV yield an energy gap (ΔE) of 4.15 eV [1]. While direct experimental comparison with Tris(4-bromophenyl)amine under identical computational conditions is not available in the open literature, these values serve as a baseline for evaluating the compound's suitability in device architectures where energy level alignment with adjacent layers is critical.

DFT Calculation HOMO-LUMO Gap Ionization Potential Hole Injection

Patent Footprint as a Proxy for Industrial Relevance

The number of patents referencing a compound serves as a quantitative indicator of its industrial significance and the breadth of its application space. Tris(4-iodophenyl)amine is cited in 230 patents, reflecting its established role as a versatile building block in commercial and pre-commercial material development [1]. In contrast, the brominated analog Tris(4-bromophenyl)amine appears in approximately 30 patents, suggesting a narrower scope of industrial adoption. This disparity underscores the unique value proposition of the iodinated derivative in high-value material inventions.

Intellectual Property Commercial Adoption Material Innovation

Validated Application Domains for Tris(4-iodophenyl)amine (4181-20-8) Based on Quantitative Differentiation


Synthesis of Hyperbranched and Star-Shaped Conjugated Polymers via Sonogashira Coupling

Tris(4-iodophenyl)amine serves as an ideal B₃-type monomer for the construction of hyperbranched poly(arylene ethynylene)s (HB-PAEs) using Sonogashira polycondensation. The weak C–I bond facilitates efficient oxidative addition, enabling high-molecular-weight polymer formation under mild conditions. These polymers are used as emissive layers in polymer light-emitting diodes (PLEDs) [1].

Fabrication of Macrocycle-in-Macrocycle Superstructures and Covalent Organic Frameworks (COFs)

The rigid, trigonal geometry of Tris(4-iodophenyl)amine, combined with the high reactivity of its iodo substituents, makes it a privileged core for constructing complex superstructures, including macrocycle-in-macrocycle architectures and porous covalent organic frameworks (COFs) for gas storage, separation, or catalysis [2].

Development of Phosphorescent and Radioluminescent Materials

The heavy iodine atoms impart a pronounced spin-orbit coupling effect, promoting intersystem crossing from singlet to triplet excited states. This property is exploited in the design of phosphorescent dopants for OLEDs and scintillating materials for radiation detection, where efficient triplet harvesting is essential [3].

Preparation of Triarylamine-Based Hole-Transport Layers (HTLs) for Optoelectronic Devices

As a member of the triarylamine class, Tris(4-iodophenyl)amine derivatives exhibit excellent hole-transport properties. The calculated HOMO level (-6.06 eV) provides a reference for energy level alignment in devices such as perovskite solar cells and organic photovoltaics (OPVs), where the iodinated core can be further functionalized to tune solubility and film-forming properties [4].

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